2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine
Overview
Description
2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the second position and an amine group at the seventh position of the triazolopyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with a suitable brominating agent under controlled conditions. For instance, the reaction of 2-aminopyridine with bromine in the presence of a catalyst such as copper(II) bromide can yield the desired product .
Another approach involves the use of microwave-mediated, catalyst-free synthesis. This method involves the reaction of 2-aminopyridine with nitriles in dry toluene under microwave conditions at 140°C . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted triazolopyridines with various functional groups.
Oxidation Reactions: Products include oxides and hydroxylated derivatives.
Reduction Reactions: Products include reduced triazolopyridines with hydrogenated bonds.
Scientific Research Applications
2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Biology: It serves as a probe in chemical biology to investigate the interactions of small molecules with biological targets.
Material Science:
Mechanism of Action
The mechanism of action of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce cytotoxic effects in cancer cells .
Comparison with Similar Compounds
2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine can be compared with other similar compounds, such as:
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar structure but with the bromine atom at a different position.
1,2,4-Triazolo[1,5-a]pyridines: A broader class of compounds with varying substituents and biological activities.
Triazolopyrimidines: Compounds with a similar triazole ring fused to a pyrimidine ring, exhibiting different biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-6-9-5-3-4(8)1-2-11(5)10-6/h1-3H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQELYFJCZLMZRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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